8-Bromo-6-(trifluoromethyl)imidazo[1,5-a]pyrimidine
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Overview
Description
8-Bromo-6-(trifluoromethyl)imidazo[1,5-a]pyrimidine is a heterocyclic compound that belongs to the imidazo[1,5-a]pyrimidine class. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The presence of bromine and trifluoromethyl groups in the molecule enhances its chemical reactivity and potential biological activity.
Mechanism of Action
Target of Action
Imidazo[1,2-a]pyridines, a class of compounds to which our compound belongs, are known to be valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry . They have been evaluated and used as nonbenzodiazepine GABA receptor agonists, p38 mitogen-activated protein kinase inhibitors for treatment of rheumatoid arthritis, and antibacterial agents .
Mode of Action
It’s known that imidazo[1,2-a]pyridines can undergo direct functionalization through radical reactions, including transition metal catalysis, metal-free oxidation, and photocatalysis strategies .
Biochemical Pathways
The compound can undergo a conversion into 3h-imidazo[4,5-b]pyridine under acidic conditions, a process considered as a new version of dimroth rearrangement involving cleavage of c–n bond and formation of c–c bond .
Result of Action
The compound’s conversion into 3h-imidazo[4,5-b]pyridine under acidic conditions suggests potential changes in molecular structure that could influence its biological activity .
Action Environment
It’s known that the compound should be stored sealed in dry conditions at 2-8°c , suggesting that temperature and moisture could affect its stability.
Biochemical Analysis
Biochemical Properties
It is known that imidazo[1,5-a]pyrimidines, the class of compounds to which it belongs, can interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is largely dependent on the specific structure and functional groups of the compound .
Cellular Effects
Similar compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known that imidazo[1,5-a]pyrimidines can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Bromo-6-(trifluoromethyl)imidazo[1,5-a]pyrimidine typically involves the cyclization of in situ generated 1H-imidazol-4(5)-amine with 1,3-diketones or malondialdehyde derivatives . The reaction conditions often include the use of acidic catalysts and solvents such as trifluoroacetic acid (TFA) to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
8-Bromo-6-(trifluoromethyl)imidazo[1,5-a]pyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base.
Oxidation and Reduction: Reagents like hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom.
Scientific Research Applications
8-Bromo-6-(trifluoromethyl)imidazo[1,5-a]pyrimidine has several scientific research applications:
Medicinal Chemistry: It is used as a scaffold for developing new drugs, particularly for its potential activity against various diseases.
Biological Studies: The compound is studied for its interactions with biological targets, including enzymes and receptors.
Industrial Applications: It can be used in the synthesis of agrochemicals and other industrially relevant compounds.
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,5-a]pyridine: Another heterocyclic compound with similar structural features but different biological activities.
Imidazo[1,2-a]pyridine: Known for its wide range of applications in medicinal chemistry and material science.
Uniqueness
8-Bromo-6-(trifluoromethyl)imidazo[1,5-a]pyrimidine is unique due to the presence of both bromine and trifluoromethyl groups, which enhance its chemical reactivity and potential biological activity. This makes it a valuable compound for drug development and other scientific research applications .
Properties
IUPAC Name |
8-bromo-6-(trifluoromethyl)imidazo[1,5-a]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrF3N3/c8-4-5-12-2-1-3-14(5)6(13-4)7(9,10)11/h1-3H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLJWBOVFKXDBKU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=C(N=C2C(F)(F)F)Br)N=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrF3N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.02 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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